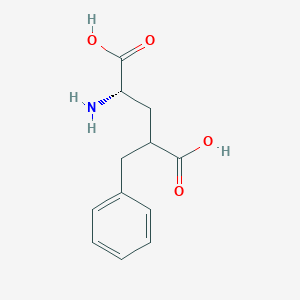

gamma-benzyl-L-glutamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2S)-2-amino-4-benzylpentanedioic acid |

InChI |

InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9?,10-/m0/s1 |

InChI Key |

ATCFYQUZTYQTJN-AXDSSHIGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Precision Synthesis and Derivatization Methodologies of Gamma Benzyl L Glutamic Acid

Esterification and Protective Group Strategies

The introduction of a benzyl (B1604629) group to the gamma-carboxyl function of L-glutamic acid is a critical protective strategy. This step prevents the side chain from participating in undesired reactions during subsequent polymerization or peptide coupling processes. researchgate.net The stability of the benzyl ester under various conditions, coupled with its susceptibility to removal via methods like acidolysis or hydrogenation, makes it a versatile choice for polypeptide synthesis. researchgate.net

The predominant chemical method for synthesizing gamma-benzyl-L-glutamic acid involves the direct esterification of L-glutamic acid with benzyl alcohol under acidic conditions. vulcanchem.comgoogle.com This reaction requires careful control of parameters such as temperature and catalyst concentration to maximize the yield of the desired gamma-ester while minimizing the formation of byproducts like the alpha-benzyl ester and the dibenzyl ester. vulcanchem.comresearchgate.net

Commonly used acid catalysts include sulfuric acid and methanesulfonic acid. researchgate.netprepchem.com In one established procedure, L-glutamic acid is heated with benzyl alcohol and 60% sulfuric acid. prepchem.com The water formed during the reaction is removed under reduced pressure to drive the equilibrium towards the product. prepchem.com The crude product is then precipitated, purified by washing with solvents like acetone (B3395972) and ether, and finally recrystallized from hot water to yield pure gamma-benzyl L-glutamate as white crystalline plates. prepchem.com While effective, these methods can present challenges in selectivity. For instance, using methanesulfonic acid as a catalyst can result in a conversion of 76.88%, but the selectivity for the gamma-benzyl ester may only be 57.81%. researchgate.net

To enhance selectivity, alternative strategies have been explored. Research has shown that the presence of certain metal cations, such as Cu²⁺, can significantly promote the esterification of L-glutamic acid by benzyl alcohol. researchgate.net The coordination of the copper ion to the amino and alpha-carboxyl groups is thought to increase the acidity of the alpha-position carboxyl group, thereby directing the esterification to selectively occur at the gamma-position. researchgate.netresearchgate.net This autocatalytic process can achieve a selectivity of 100% and a yield of over 95% for the gamma-benzyl ester, even in the presence of water. researchgate.netresearchgate.net

Table 1: Comparison of Chemical Synthesis Routes for this compound

| Catalyst / Promoter | Reagents | Key Conditions | Yield | Selectivity | Reference |

| Sulfuric Acid (60%) | L-glutamic acid, Benzyl alcohol | Heat to 70°C, water removal under vacuum | ~33% (recrystallized) | Not specified, but α- and di-esters are known byproducts | prepchem.com |

| Methanesulfonic Acid | L-glutamic acid, Benzyl alcohol | Not specified | 44.44% | 57.81% (γ-ester) | researchgate.net |

| Copper(II) Chloride (CuCl₂) | L-glutamic acid, Benzyl alcohol | Autocatalytic process | 95.31% | 100% (γ-ester) | researchgate.netresearchgate.net |

Biocatalytic methods offer a green alternative to chemical synthesis, often providing high selectivity under mild reaction conditions. However, the synthesis of gamma-benzyl-L-glutamate via enzymes presents a significant challenge due to the need to differentiate between the α- and γ-carboxylic acid groups. frontiersin.org

One biocatalytic strategy involves the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate using lipases or esterases. frontiersin.org An initial screening of various enzymes at neutral pH primarily yielded the undesired α-benzyl L-glutamate. frontiersin.org By lowering the pH to approximately 5, the selectivity could be shifted. frontiersin.org At this lower pH, the protonated amino group near the α-ester likely facilitates better discrimination by the enzyme, leading to the formation of the desired product. frontiersin.org

Another approach is the direct enzymatic esterification of L-glutamic acid. However, attempts to use the protease Alcalase to convert L-glutamic acid in benzyl alcohol did not result in the formation of the target product. frontiersin.org Success was achieved by first protecting the amino group, for example, as N-Boc-L-glutamic acid. Using this protected substrate, the protease Alcalase catalyzed the mono-benzylesterification with a yield of 81%. frontiersin.orgresearchgate.net This method, while effective, necessitates an additional chemical step to remove the N-protecting group. frontiersin.org

Table 2: Biocatalytic Strategies for Glutamate (B1630785) Ester Synthesis

| Biocatalytic Route | Substrate | Enzyme Class | Key Finding | Yield | Reference |

| α-Selective Esterification | N-Boc L-glutamic acid | Protease (Alcalase) | N-protection is required for direct enzymatic esterification. | 81% (α-ester) | frontiersin.orgresearchgate.net |

| γ-Selective Hydrolysis | α,γ-dibenzyl L-glutamate | Lipase / Esterase | Screening at pH 5 identified enzymes that favored α-ester formation. | Up to 71% | frontiersin.orgresearchgate.net |

| Direct Esterification | L-glutamic acid | Protease (Alcalase) | No target product formation was observed without N-protection. | 0% | frontiersin.org |

Synthesis of N-Carboxyanhydride (NCA) Monomers

The N-carboxyanhydride (NCA) of gamma-benzyl-L-glutamate is the activated monomer essential for producing high molecular weight polypeptides through ring-opening polymerization (ROP). frontiersin.orgmdpi.com The synthesis and purification of this monomer are critical steps that dictate the success and control of the subsequent polymerization. upc.edu

The most common method for synthesizing BLG-NCA is the reaction of gamma-benzyl-L-glutamate with phosgene (B1210022) or a safer, solid phosgene equivalent such as triphosgene (B27547). google.comfrontiersin.orgrsc.org The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). frontiersin.orgacs.org In a typical procedure, gamma-benzyl-L-glutamate is suspended or dissolved in the anhydrous solvent and heated, after which triphosgene is added. frontiersin.orgchemicalbook.com The reaction proceeds until the solution becomes clear, indicating the formation of the NCA. frontiersin.orgchemicalbook.com The resulting BLG-NCA is then isolated by precipitation in a non-solvent like n-hexane or heptane, followed by filtration and drying under vacuum. frontiersin.orgchemicalbook.com This process can yield the monomer in the range of 70-95%. frontiersin.orgchemicalbook.com

Recognizing the toxicity of phosgene-based reagents, greener synthetic routes have been developed. One innovative method utilizes dimethyl carbonate (DMC) as a non-toxic alternative. acs.org This two-step process involves first synthesizing an N-methoxycarbonyl-γ-benzyl-L-glutamate intermediate, which is then cyclized to form the NCA, achieving yields up to 66.7%. acs.org This approach offers an environmentally friendlier pathway for NCA synthesis. acs.org

Table 3: Synthetic Methods for BLG-NCA

| Phosgenating Agent | Solvent | Key Conditions | Yield | Reference |

| Triphosgene | Anhydrous THF | Heat to 50°C, precipitate with n-hexane | 70-75% | frontiersin.org |

| Triphosgene | Anhydrous Ethyl Acetate | Heat to reflux (~105-120°C), recrystallize from EA/hexane | 65-95% | rsc.orgacs.orgrsc.org |

| Dimethyl Carbonate (DMC) | THF | Two-step process: intermediate formation and cyclization | Up to 66.7% | acs.org |

The purity of the BLG-NCA monomer is a critical factor influencing its reactivity and the outcome of the ring-opening polymerization. upc.edu Impurities, such as unreacted amino acids, their hydrochloride salts, or residual phosgenating agents, can act as unwanted initiators or catalysts for side reactions, leading to polymers with broad molecular weight distributions or premature termination of the polymerization. upc.eduresearchgate.net Furthermore, NCA monomers are highly sensitive to moisture, which can cause hydrolysis and degradation. upc.edu

To ensure high purity, rigorous purification methods are employed. The most common technique is repeated recrystallization from a solvent/non-solvent system, such as ethyl acetate/hexane or THF/hexane, under anhydrous conditions. mdpi.comrsc.orgrsc.org This process is effective at removing impurities but can be time-consuming. upc.edursc.org The purity of the final crystalline monomer is often confirmed through techniques like ¹H NMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, which can verify the chemical structure and the absence of contaminants. frontiersin.orgrsc.org Elemental analysis and melting point determination are also used to assess purity. researchgate.net A highly pure and stable BLG-NCA monomer is essential for achieving controlled, living polymerizations that yield well-defined polypeptides. researchgate.netpku.edu.cn

Advanced Polymerization Architectures and Mechanisms of Blg Nca

Ring-Opening Polymerization (ROP) Modalities

The ring-opening polymerization (ROP) of BLG-NCA is the cornerstone for synthesizing poly(γ-benzyl-L-glutamate) (PBLG) and its derivatives. The control over this polymerization process is dictated by the choice of initiator, solvent, and other reaction conditions, which influence the kinetics, molecular weight, and dispersity of the resulting polymer.

Amine-Initiated Polymerization Kinetics and Control

Primary amines are common initiators for the ROP of BLG-NCA, proceeding primarily through the "normal amine mechanism" (NAM). nih.gov In this mechanism, the amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a new primary amine end-group that continues the propagation. nih.gov

The kinetics of amine-initiated polymerization can be complex. For instance, the homopolymerization of BLG-NCA initiated by primary amines in dioxane has been observed to proceed in two stages: an initial zero-order reaction with respect to the monomer, followed by a first-order stage. mtu.edu This behavior is attributed to the influence of the growing polymer chain's conformation, particularly the transition to an α-helix, on the propagation rate constant. mtu.edu The reaction is first-order with respect to the initiator in both stages. mtu.edu Interestingly, the activation energy for this process is very low, indicating a minimal dependence on temperature. mtu.edu

Achieving controlled polymerization, characterized by predictable molecular weights and low dispersity (Đ), is a significant challenge. In certain solvents like chloroform, diamine-initiated polymerizations can result in bimodal molecular weight distributions. acs.org This issue arises from different polymerization kinetics at the two growing chain ends. acs.org However, the use of kinetic modulators, such as diphenyl phosphate (B84403) (DPP), has been shown to mitigate this by promoting a more uniform growth of all polymer chains, leading to monomodal distributions and narrow dispersities (Đ < 1.1). acs.org The proposed mechanism involves noncovalent interactions between the modulator and the propagating chain ends. acs.org

The presence of tertiary amines in conjunction with primary amine initiators can significantly accelerate the polymerization. mpg.dex-mol.com This is because tertiary amines can also promote the "activated monomer mechanism" (AMM), where the tertiary amine deprotonates the NCA monomer, making it more susceptible to nucleophilic attack. nih.govmpg.dex-mol.com Studies have shown that both NAM and AMM can coexist, and by controlling the ratio of primary to tertiary amine, it is possible to achieve rapid and controlled polymerization. mpg.dex-mol.com

Macroinitiator-Mediated Polymerization for Block Copolymer Synthesis

Macroinitiators are pre-synthesized polymers with an initiating group, typically an amine, at one or more ends. They are instrumental in the synthesis of block copolymers, where a PBLG block is grown from the macroinitiator. This "grafting-from" approach allows for the creation of well-defined block copolymers with diverse properties. nih.gov

A variety of macroinitiators have been employed to initiate the ROP of BLG-NCA. For example, amine-terminated poly(propylene glycol) has been used to synthesize triblock copolymers of PBLG-PPG-PBLG. mdpi.com Similarly, benzylamine-terminated regioregular poly(3-hexylthiophene) (P3HT) has served as a macroinitiator to create rod-rod diblock copolymers of P3HT-b-PBLG. nih.govresearcher.life Other examples include the use of amine-terminated polystyrene and polyesters to synthesize the corresponding diblock copolymers. ucs.brupc.edu

The success of macroinitiator-mediated polymerization hinges on the efficient initiation from the macroinitiator's amine group. The resulting block copolymers often exhibit properties derived from both constituent blocks. For instance, in P3HT-b-PBLG, the optoelectronic properties of the P3HT block are retained, while the PBLG block influences the morphology. nih.govresearcher.life

Table 1: Examples of Macroinitiators for BLG-NCA Polymerization

| Macroinitiator | Resulting Block Copolymer | Reference |

|---|---|---|

| Poly(propylene glycol) bis(2-aminopropyl ether) | PBLG-PPG-PBLG | mdpi.com |

| Benzylamine-terminated poly(3-hexylthiophene) | P3HT-b-PBLG | nih.govresearcher.life |

| Amine-terminated Polystyrene | PS-b-PBLG | ucs.br |

| Amine-terminated Poly(ε-caprolactone) | PCL-b-PBLG | upc.edu |

| Amine end-capped Poly(2-ethyl-2-oxazoline) | pEOx-b-PBLG | nih.gov |

Novel Initiator Systems and Mechanistic Studies

Research into novel initiator systems for BLG-NCA polymerization aims to enhance control, expand the range of accessible polymer architectures, and elucidate the polymerization mechanism.

One area of investigation involves the use of mixed initiator systems. As mentioned, combining primary and tertiary amines can accelerate polymerization while maintaining control. mpg.dex-mol.com The ratio between the two amines is critical; for instance, with a primary amine to tertiary amine ratio where the tertiary amine molar fraction is less than 0.8, reaction times are significantly reduced without compromising control. mpg.dex-mol.com

The use of acids as additives or catalysts is another emerging strategy. Organic acids can accelerate the polymerization of BLG-NCA initiated by primary amines. chinesechemsoc.org This acceleration is attributed to the activation of the NCA monomer. chinesechemsoc.org Furthermore, phosphate-based kinetic modulators like diphenyl phosphate (DPP) have proven effective in controlling diamine-initiated polymerizations, leading to well-defined telechelic polypeptides. acs.org Mechanistic studies suggest that DPP forms noncovalent complexes with the propagating chain ends, modulating their reactivity. acs.org

Transition metal complexes have also been explored as initiators, offering an alternative mechanism to traditional amine-initiated ROP. nih.gov These systems can provide excellent control over molecular weight and dispersity. nih.gov Other novel initiators include thiols, which have been used to initiate the ROP of BLG-NCA, enabling the synthesis of diblock copolymers from thiol-terminated macroinitiators. researchgate.net

Recent studies have also focused on polymerization in organized media, such as at the interface of a water/dichloromethane (B109758) biphasic system. pnas.org Using an amphiphilic macroinitiator like PEG-PBLG, the polymerization of BLG-NCA can be accelerated due to the localization of the initiator at the interface. pnas.org This approach can even be applied to non-purified NCAs, showcasing its robustness. pnas.org

Block Copolymer and Graft Copolymer Synthesis

The synthesis of block and graft copolymers containing PBLG allows for the creation of materials with complex, hierarchical structures and combined properties. These strategies are broadly categorized as "grafting-from," "grafting-to," and sequential monomer addition.

Design and Synthesis of Poly(gamma-benzyl-L-glutamate) Block Copolymers

The primary method for synthesizing well-defined block copolymers of PBLG is through the sequential ring-opening polymerization of different NCA monomers or by using a macroinitiator.

Sequential addition involves polymerizing one type of NCA to completion, followed by the addition of a second type of NCA monomer. This living polymerization characteristic has been demonstrated in DPP-mediated systems, where the sequential addition of BLG-NCA and γ-ethyl-L-glutamate NCA (ELG-NCA) yielded diblock copolymers with narrow dispersity. acs.org Similarly, block copolypeptides of BLG-NCA, ELG-NCA, and Nε-benzyloxycarbonyl-L-lysine NCA (ZLL-NCA) have been successfully synthesized. acs.org

The macroinitiator approach, as discussed in section 3.1.2, is a versatile "grafting-from" method. nih.gov By choosing a suitable macroinitiator, a wide array of block copolymers can be accessed. For example, shape-memory triblock copolymers have been synthesized using a poly(propylene glycol) macroinitiator. mdpi.com The synthesis of rod-rod P3HT-b-PBLG and coil-rod PS-b-PBLG diblock copolymers has also been extensively reported. nih.govresearcher.lifeucs.br

Table 2: Research Findings on PBLG Block Copolymer Synthesis

| Block Copolymer | Synthetic Strategy | Key Findings | Reference |

|---|---|---|---|

| PBLG-b-PELG | Sequential addition with DPP modulator | Demonstrated living nature of polymerization, yielding diblock copolymers with narrow dispersity (Đ = 1.07). | acs.org |

| P3HT-b-PBLG | P3HT macroinitiator | Successful synthesis of a rod-rod diblock copolymer; PBLG block did not disrupt the P3HT conjugation length. | nih.govresearcher.life |

| PBLG-PPG-PBLG | PPG macroinitiator | Created a shape-memory polymer with α-helical and β-sheet structures in the PBLG blocks. | mdpi.com |

| PS-b-PBLG | PS macroinitiator | Synthesis of a coil-rod diblock copolymer via anionic and ring-opening polymerization. | ucs.br |

| pEOx-b-PBLG | pEOx macroinitiator ("grafting-from") | Fabricated biodegradable micellar nanoparticles. | nih.gov |

Grafting-from and Grafting-to Strategies for Complex Architectures

Beyond linear block copolymers, more complex architectures like graft and arborescent (dendrigraft) polymers can be synthesized using "grafting-from" and "grafting-to" strategies.

The "grafting-from" approach involves initiating the polymerization of a monomer from a polymer backbone that has been functionalized with initiator sites. nih.gov A prime example is the surface-initiated ROP of BLG-NCA from silica (B1680970) nanoparticles functionalized with primary amino groups. rsc.org This method allows for high grafting density and the creation of core-shell structures. rsc.org The thickness of the grafted polypeptide layer can be controlled by the monomer concentration and reaction time. acs.org

The "grafting-to" method involves coupling pre-formed polymer chains to a polymer backbone. nih.gov This strategy has been employed to create arborescent or dendrigraft polymers with a PBLG core. In this multi-step process, linear PBLG chains are coupled to a functionalized PBLG substrate. nih.gov By repeating the functionalization and grafting cycles, higher-generation arborescent polymers with very high molecular weights and defined structures can be obtained. nih.gov Amphiphilic arborescent copolymers have been synthesized by grafting hydrophilic polymer chains, such as poly(ethylene oxide), onto an alkyne-functionalized arborescent PBLG core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The location of the grafting sites on the core influences the ability of the resulting copolymer to form unimolecular micelles. nih.gov

Control over Polymer Chain Length and Dispersity

The ability to precisely control the polymer chain length (molecular weight, MW) and dispersity (Đ, also known as polydispersity index, PDI) is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined polypeptides with predictable properties. In the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), achieving this control hinges on establishing a living polymerization system, where chain termination and transfer reactions are effectively suppressed. illinois.eduresearchgate.net Key parameters that govern the molecular weight and its distribution include the monomer-to-initiator ratio, the choice of initiator and catalyst system, and the specific reaction conditions employed.

A fundamental principle for controlling the degree of polymerization (DP), and consequently the number-average molecular weight (Mn), is the manipulation of the initial monomer-to-initiator molar ratio ([M]/[I]). doi.orgresearchgate.net In a living polymerization, each initiator molecule ideally generates one growing polymer chain. Therefore, the theoretical molecular weight can be predicted based on this ratio. For instance, polymerizations of BLG-NCA using various amine initiators have demonstrated a clear relationship between the [M]/[I] ratio and the final molecular weight of the resulting poly(γ-benzyl-L-glutamate) (PBLG). researchgate.netsciengine.com However, deviations from the theoretical values can occur, and achieving low dispersity (Đ values close to 1.0) requires careful selection of the initiator and optimization of reaction conditions. researchgate.net For example, while some initiators can produce high molecular weight polymers, the molecular weight may be higher than calculated and largely independent of the initiator concentration over a wide range. researchgate.net

The choice of the initiating system is critical. While traditional primary amine initiators like n-hexylamine or benzylamine (B48309) are widely used, significant advancements have been made using alternative systems to enhance control. illinois.educhinesechemsoc.org

Amine Initiators : Secondary amines like dicyclohexylamine (B1670486) have been shown to be effective, with studies demonstrating that lower monomer concentrations and reaction temperatures favor the formation of products with low dispersities. researchgate.netsciengine.com

Ammonium (B1175870)/Tertiary Amine Systems : Initiator systems composed of a primary ammonium salt and a tertiary amine, such as 1-pyrenemethylamine hydrochloride (PyA·HCl) and triethylamine (B128534) (TEA), offer a versatile method for controlling the ROP of BLG-NCA. d-nb.info The rate of polymerization can be tuned by varying the ratio of the ammonium salt to the tertiary amine, and for molar fractions of tertiary amine below 0.8 equivalents, the reaction time is significantly reduced without compromising the controlled nature of the polymerization, yielding polypeptides with very low dispersities (Đ < 1.1). d-nb.infompg.de

Metal-Based Catalysts : Transition metal complexes, including those based on nickel and zinc, have been developed to mediate controlled ROP of BLG-NCA. illinois.edusciengine.com A system composed of zinc acetate (B1210297) and aniline (B41778), for example, can produce PBLG with controllable molecular weights and narrow dispersity in a relatively short time. mdpi.com

Silyl-amines : Initiators like hexamethyldisilazane (B44280) (HMDS), sometimes used with a co-catalyst, have proven effective for achieving controlled, living polymerizations of functionalized glutamate (B1630785) NCAs. nih.gov

Reaction conditions also play a pivotal role. The living character of NCA polymerization can be enhanced by conducting the reaction at low temperatures (below room temperature). sciengine.comresearchgate.net Furthermore, the efficient removal of the carbon dioxide byproduct from the reaction mixture can significantly accelerate the polymerization rate while maintaining control. This is because CO2 reacts with the propagating amine chain end to form a less reactive ammonium carbamate; its removal shifts the equilibrium back towards the active nucleophilic amine terminus. nih.govnih.gov A facile strategy involves bubbling dry nitrogen gas through the reaction solution, which has been shown to reduce polymerization times from many hours to just a few, while yielding well-defined polypeptides with predictable molecular weights and narrow dispersities (Đ < 1.19). nih.govnih.gov The polymerization rate can be tuned by simply adjusting the N₂ flow rate. nih.gov

The success of these control strategies is often verified through kinetic studies and chain extension experiments. A linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, along with low dispersity values, is a hallmark of a controlled polymerization. mdpi.com Furthermore, the ability to re-initiate polymerization by adding a second batch of monomer to a fully reacted polymer solution—a chain extension—and observing a corresponding increase in molecular weight while maintaining low dispersity, confirms the "living" nature of the propagating chain ends. nih.govnih.gov

Research Findings on Polymerization Control

Detailed studies have quantified the effects of different initiators and conditions on the resulting PBLG chain length and dispersity.

The data below illustrates the influence of the monomer-to-initiator ratio ([M]/[I]) on the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of PBLG synthesized using dicyclohexylamine as the initiator. A clear trend of increasing molecular weight with an increasing [M]/[I] ratio is observed, characteristic of a controlled polymerization process.

Table 1: Effect of Monomer/Initiator Ratio on PBLG Synthesis Using Dicyclohexylamine Polymerization conducted at 15 °C in 1,4-dioxane (B91453).

| Feed Molar Ratio (M/I) | Mn ( g/mol ) | PDI (Đ) |

|---|---|---|

| 10 | 2,100 | 1.12 |

| 20 | 4,200 | 1.14 |

| 50 | 10,500 | 1.15 |

| 100 | 21,300 | 1.17 |

| 200 | 40,100 | 1.25 |

Data sourced from researchgate.netsciengine.com

The choice of catalyst system significantly impacts the control over polymerization. The following table presents results for the polymerization of BLG-NCA catalyzed by a zinc acetate and aniline system, demonstrating the ability to achieve molecular weights close to theoretical values with low dispersity.

Table 2: Polymerization of BLG-NCA with a Zinc Acetate/Aniline Catalyst System [BLG-NCA] = 0.75 M, at 25 °C in Dichloromethane (DCM).

| [M]/[I] Ratio | Conversion (%) | Mn (Theoretical, kDa) | Mn (Experimental, kDa) | PDI (Đ) |

|---|---|---|---|---|

| 50/1 | 98 | 11.0 | 11.2 | 1.12 |

| 100/1 | 99 | 21.9 | 22.5 | 1.15 |

| 200/1 | 97 | 43.8 | 45.1 | 1.18 |

Data sourced from mdpi.com

The rate of polymerization and control can be dramatically influenced by physical process parameters, such as the removal of CO2 via N2 flow. The following data compares a standard polymerization in a glove box (no flow) to polymerizations conducted under a nitrogen stream, highlighting the accelerated yet controlled nature of the latter.

Table 3: Effect of N₂ Flow on n-Hexylamine Initiated BLG-NCA Polymerization [M]/[I] ratio = 100:1, Room Temperature.

| N₂ Flow Rate (mL/min) | Time for 90% Conversion (h) | Mn (kDa) | PDI (Đ) |

|---|---|---|---|

| 0 (Glove Box) | 14 | 21.5 | 1.15 |

| 100 | 2 | 21.8 | 1.17 |

| 250 | < 1.5 | 22.0 | 1.18 |

Post Polymerization Chemical Transformations and Functionalization

Selective Deprotection of Benzyl (B1604629) Groups

The removal of the benzyl protecting groups from PBLG is a crucial step to unmask the carboxylic acid moieties, transforming the hydrophobic PBLG into the water-soluble, anionic polyelectrolyte, PLGA. sciengine.comnih.gov The choice of deprotection methodology is critical as it can significantly influence the final properties of the polymer.

Several reagents are commonly employed for the deprotection of benzyl groups in PBLG, each with its own set of advantages and disadvantages regarding reaction conditions, efficiency, and impact on the polymer backbone. researchgate.netsciengine.com

Hydrobromic acid/acetic acid (HBr/HOAc): This is a traditionally used method for cleaving benzyl esters. researchgate.netsciengine.com A 33% (wt.) solution of HBr in acetic acid is typically used. sciengine.com The reaction involves dissolving PBLG in a solvent like dichloroacetic acid and then adding the HBr/HOAc solution. sciengine.com While effective in removing the benzyl groups, this acidic method is known to cause significant cleavage of the polypeptide backbone. sciengine.com The reaction is typically stirred for a short duration at a controlled temperature to minimize degradation, followed by precipitation in a non-solvent like diethyl ether. sciengine.com Yields for this method are reported to be in the range of 79–83%. sciengine.com

Sodium Hydroxide (NaOH): Alkaline hydrolysis with NaOH offers an alternative deprotection route. sciengine.com The reaction is typically carried out by dissolving PBLG in a solvent such as 1,4-dioxane (B91453) and then adding an aqueous solution of NaOH. sciengine.com This method can also lead to racemization of the α-carbon in the amino acid residue. researchgate.net The reaction is often performed at room temperature over several hours. sciengine.com Reported yields for NaOH deprotection are between 80–83%. sciengine.com

Trimethylsilyl Iodide (TMSI): TMSI has emerged as a milder and more efficient deprotecting agent that minimizes side reactions. researchgate.netsciengine.com The reaction is usually conducted in a dry solvent like dichloromethane (B109758) under an inert atmosphere. sciengine.com TMSI is added to the dissolved PBLG, and the mixture is stirred at a slightly elevated temperature. sciengine.com This method is particularly favored because it causes minimal chain cleavage, allowing for better control over the final molecular weight of the PLGA. researchgate.netsciengine.com Yields with TMSI are comparable to other methods, reported to be in the 81–85% range. sciengine.com

A comparative study of these three methods on a PBLG sample with a number-average molecular weight (Mn) of 6.07 × 10⁵ g/mol demonstrated the superiority of TMSI in preserving the polymer's structural integrity. sciengine.com

Table 1: Comparison of Deprotection Methodologies for Poly(γ-benzyl-L-glutamate)

| Deprotecting Agent | Solvent | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| HBr/HOAc (33 wt.%) | Dichloroacetic acid | 30°C for 1 hour | 79–83 | Effective deprotection | Significant chain scission |

| NaOH (aqueous) | 1,4-dioxane | Room temperature for 12 hours | 80–83 | Avoids harsh acids | Potential for racemization |

| TMSI | Dichloromethane | 40°C for 24 hours | 81–85 | Minimizes chain cleavage | Requires anhydrous conditions |

This table is based on data from Han et al. (2013). sciengine.com

The deprotection process can have a profound effect on the integrity of the polymer chain. The harsh conditions of acid- and base-catalyzed hydrolysis often lead to a significant reduction in molecular weight due to peptide bond cleavage. sciengine.com

Studies have shown that the use of HBr/HOAc can cause severe degradation of the polymer backbone. sciengine.com Similarly, strong alkaline conditions with NaOH can also result in chain scission. sciengine.com An orthogonal test on the deprotection using HBr in acetic acid solution revealed that increasing the temperature, reaction time, and solvent quantity all contributed to a decrease in the molecular weight of the resulting PLGA due to degradation. researchgate.net

In contrast, deprotection with TMSI has been shown to be much gentler on the polymer backbone, resulting in minimal chain cleavage. researchgate.netsciengine.com This allows for the production of high molecular weight PLGA, with molecular weights up to 3.6 MDa being reported for brush polymers after TMSI deprotection. rsc.orgnih.gov A comparison of the viscosity-average molecular weight (Mη) of PLGA obtained from the same starting PBLG using the three different methods clearly illustrates this point: the Mη of PLGA from TMSI deprotection was significantly higher than that from HBr/HOAc or NaOH treatment. sciengine.com This preservation of molecular weight is crucial for applications where the mechanical properties and long-chain nature of the polymer are important.

Table 2: Effect of Deprotection Method on the Molecular Weight of Poly(L-glutamic acid)

| Deprotecting Agent | Initial PBLG Mη ( g/mol ) | Final PLGA Mη ( g/mol ) | Molecular Weight Retention |

| HBr/HOAc | 2.3 × 10⁵ | ~0.5 × 10⁵ | Low |

| NaOH | 2.3 × 10⁵ | ~1.0 × 10⁵ | Moderate |

| TMSI | 2.3 × 10⁵ | ~2.0 × 10⁵ | High |

This table is a representation of findings from Han et al. (2013). sciengine.com

Chemical Modification of Poly(L-Glutamic Acid) Derivatives

Once the benzyl groups are removed to form PLGA, the resulting free carboxyl groups in the side chains offer a wealth of opportunities for further chemical modification. nih.govresearchgate.net This functionalization allows for the fine-tuning of the polymer's properties and the introduction of novel functionalities.

The carboxylic acid side chains of PLGA can be readily modified through various conjugation chemistries. This allows for the attachment of a wide array of molecules, thereby tuning the polymer's physical, chemical, and biological properties. For instance, the hydrophilicity and charge of the polymer can be altered, which in turn affects its conformation in solution. mdpi.com The introduction of different amino acid side chains can influence properties like coacervation. nih.gov The mechanical properties of bioelastomers based on poly(xylitol glutamate (B1630785) sebacate) can be tuned by the incorporation of glutamic acid. mdpi.com This versatility makes PLGA a valuable platform for creating materials for specific applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.netmdpi.com

A particularly interesting area of PLGA functionalization is the incorporation of stimuli-responsive moieties, which allows the polymer to change its properties in response to external signals like light. mdpi.com

Light-responsive groups, such as azobenzene (B91143), can be attached to the side chains of PLGA. mdpi.com Upon UV irradiation, these groups can undergo conformational changes, leading to alterations in the polymer's properties. For example, the incorporation of azobenzene moieties into a PLGA membrane has been shown to increase the water content of the membrane upon UV light exposure due to changes in the polarity of the azobenzene groups. mdpi.com In another example, a PLGA membrane containing pararosaniline leucohydroxide moieties exhibited reversible photo-controlled changes in conformation and function due to a photo-induced pH change. mdpi.com

More recently, light-responsive self-immolative polyesters based on L-glutamic acid have been developed. cjps.orgresearchgate.net These polymers can be designed to rapidly depolymerize upon light exposure, leading to a burst release of an encapsulated cargo. cjps.org This approach offers precise spatial and temporal control over the polymer's degradation and the release of therapeutic agents.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Chemical Structure and Purity

Spectroscopy is a fundamental tool for investigating the molecular structure of PBLG. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition, bond arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of γ-benzyl-L-glutamic acid and its corresponding polymer, PBLG. Both ¹H NMR and ¹³C NMR are employed to confirm the chemical structure and purity of the synthesized polymers. nih.govbio-materials.com.cnresearchgate.netresearchgate.net

In ¹H NMR analysis of PBLG in solvents like trifluoroacetic acid (CF₃COOD), characteristic signals corresponding to the different protons in the molecule are observed. researchgate.netmdpi.com The resonances for the phenyl group of the benzyl (B1604629) ester typically appear around 7.0-7.35 ppm. bio-materials.com.cnmdpi.com The methylene (B1212753) protons (CH₂) of the benzyl group are found near 4.9-5.18 ppm, while the α-CH proton of the glutamate (B1630785) backbone is observed at approximately 4.4 ppm. bio-materials.com.cnmdpi.com The side-chain methylene protons (β-CH₂ and γ-CH₂) produce signals in the range of 1.74 to 2.56 ppm. bio-materials.com.cnresearchgate.net

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. bio-materials.com.cnnih.govacs.org The carbonyl carbons of the ester and amide groups are typically found in the downfield region of the spectrum (171-175 ppm). bio-materials.com.cn The aromatic carbons of the benzyl group resonate between 127 and 136 ppm, while the benzylic CH₂ carbon is observed around 65.5 ppm. bio-materials.com.cn The backbone α-CH carbon and the side-chain methylene carbons appear at approximately 55.8 ppm and 25-30 ppm, respectively. bio-materials.com.cn The existence of doublets for backbone carbon atoms in certain conformations can indicate that D and L residues are in different conformational states. nih.govacs.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(γ-benzyl-L-glutamate) (PBLG)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (NH) | ~8.39 | - |

| Aromatic (Phenyl) | ~7.0 - 7.35 | ~127 - 136 |

| Benzyl (CH₂) | ~4.9 - 5.18 | ~65.5 |

| α-CH | ~4.4 | ~55.8 |

| γ-CH₂ | ~2.56 | ~30.1 |

| β-CH₂ | ~2.06 - 2.24 | ~25.2 |

| Ester Carbonyl (COO) | - | ~171.6 |

| Amide Carbonyl (CONH) | - | ~175.0 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the chemical bonds and secondary structure of PBLG. acs.org By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR can identify the functional groups present in the polymer. masterorganicchemistry.comyoutube.com For polypeptides like PBLG, the amide bands are particularly informative. mdpi.com

The secondary structure of PBLG, whether it is an α-helix or a β-sheet, can be determined from the positions of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. nih.govmdpi.com For an α-helical conformation, the amide I band typically appears around 1650-1653 cm⁻¹, and the amide II band is observed near 1546-1550 cm⁻¹. nih.govmdpi.com In contrast, a β-sheet conformation would show these bands at different wavenumbers, typically around 1630 cm⁻¹ (amide I) and 1530 cm⁻¹ (amide II). nih.gov Other characteristic peaks include the N-H stretching vibration around 3285-3300 cm⁻¹ and the C=O stretching of the benzyl ester group at approximately 1730-1735 cm⁻¹. mdpi.comresearchgate.net The presence of these specific bands allows for the confirmation of the polymer's chemical integrity and its predominant secondary structure. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for α-Helical Poly(γ-benzyl-L-glutamate) (PBLG)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 |

| C=O Stretch | Benzyl Ester | ~1730 - 1735 |

| Amide I (C=O Stretch) | Backbone Amide | ~1650 - 1653 |

| Amide II (N-H Bend, C-N Stretch) | Backbone Amide | ~1546 - 1550 |

| Amide III | Backbone Amide | ~1320 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. pacificbiolabs.com This technique is particularly useful for detecting and quantifying molecules containing chromophores—parts of a molecule that absorb light at these wavelengths. In γ-benzyl-L-glutamic acid, the benzyl group contains a phenyl ring, which is an effective chromophore.

The phenyl ring absorbs UV light, typically in the region around 260 nm. pacificbiolabs.com This absorption allows for the quantification of PBLG in solution using the Beer-Lambert law, which relates absorbance to concentration. While the polypeptide backbone itself also absorbs in the far-UV region (around 216 nm for poly(γ-glutamic acid)), the distinct absorption of the benzyl group provides a specific marker for analysis. nih.gov In studies involving metal-PBLG complexes, new absorption bands can appear in the visible region due to metal-to-ligand charge transfer (MLCT), as seen in a PBLG-cyanoferrate complex which showed an absorbance band at 390 nm. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in characterizing modified PBLG structures and quantifying the integration of chromophoric or photoactive moieties.

Chromatographic and Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For polymers like PBLG, chromatographic methods are essential for determining molecular weight distributions and assessing purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nih.gov This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute more quickly from the chromatography column, while smaller molecules elute later.

For PBLG, GPC/SEC is used to measure the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov The PDI is a measure of the breadth of the molecular weight distribution in the polymer sample, with a value of 1.0 indicating a perfectly monodisperse sample. Research has reported the synthesis of PBLG with molecular weights (Mn) ranging from approximately 6,500 to 97,000 g/mol and PDI values typically between 1.13 and 1.55, indicating a relatively narrow molecular weight distribution. nih.gov

Table 3: Example Molecular Weight Data for PBLG Samples Determined by GPC/SEC

| Sample ID | Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| PBLG30 | 6,500 | 1.13 |

| PBLG338 | 74,000 | 1.43 |

| Other Reported Sample | 97,000 | 1.55 |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is highly effective for assessing the purity of compounds and analyzing mixtures of oligomers. For oligomers of γ-benzyl-L-glutamic acid, reversed-phase HPLC is a common mode used. dovepress.com

In this method, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. UV-Vis detectors are frequently coupled with HPLC systems for the analysis of PBLG, as the benzyl group provides a strong UV chromophore for sensitive detection. pacificbiolabs.comdovepress.com This allows for the effective separation and quantification of PBLG oligomers and the detection of any unreacted monomers or side-products, ensuring the purity of the material. nih.gov

Conformational Analysis and Supramolecular Organization

The conformation of individual polymer chains and their subsequent assembly into larger supramolecular structures are critical determinants of the macroscopic properties of PBLG-based materials.

Probing Secondary Structures (Alpha-Helices, Beta-Sheets)

Poly(γ-benzyl-L-glutamate) is a quintessential model for studying α-helical polypeptides. sigmaaldrich.com The α-helical conformation is stabilized by intramolecular hydrogen bonds, which impart a rigid, rod-like structure to the polymer chain. sigmaaldrich.comnih.gov This ordered conformation is retained in numerous helicogenic solvents, including chloroform, dimethylformamide, and benzene. sigmaaldrich.com However, the introduction of solvents like trifluoroacetic acid (TFA) and dichloroacetic acid can induce a transition to a random coil conformation. sigmaaldrich.com

While the α-helix is the predominant secondary structure, β-sheets can also be observed, particularly in oligopeptides of γ-benzyl-L-glutamate with a low degree of polymerization (below 18). nih.govacs.org In these shorter chains, a mixture of lamellar assemblies of β-sheets and columnar hexagonal arrangements of α-helices can coexist. nih.govacs.org For longer polymer chains, the intramolecular hydrogen bonds overwhelmingly favor the stabilization of the α-helical conformation. nih.govacs.org The formation of β-sheets can also be influenced by interfacial mixing in block copolymers, where the presence of a different polymer block can disrupt the less coherent β-sheet structures. researchgate.net

The interplay between α-helices and β-sheets is a key factor in the hierarchical self-assembly of these materials. The specific secondary structure adopted is influenced by factors such as molecular weight, solvent environment, and interactions with other molecules or polymer blocks. nih.govacs.orgresearchgate.net

| Secondary Structure | Key Stabilizing Force | Prevalence | Influencing Factors |

|---|---|---|---|

| α-Helix | Intramolecular Hydrogen Bonds | Dominant in high molecular weight polymers | Helicogenic solvents, polymer chain length |

| β-Sheet | Intermolecular Hydrogen Bonds | Observed in oligopeptides (DP < 18) and specific block copolymer compositions | Low degree of polymerization, interfacial mixing |

| Random Coil | Solvent-Polymer Interactions | Induced by solvents like trifluoroacetic acid and dichloroacetic acid | Solvent composition |

Self-Assembly Behavior and Nanostructure Formation (e.g., Micelles, Hydrogels, Nanofibers)

The amphiphilic nature of certain PBLG derivatives, particularly block copolymers, drives their self-assembly into a variety of nanostructures in aqueous environments. For instance, amphiphilic copolymers of poly(γ-benzyl-glutamate)-block-poly(glutamic acid) (PBLG-b-PGlu) have been synthesized and shown to form nanoparticles of approximately 50 nm in size via nanoprecipitation. researchgate.netresearchgate.net Similarly, novel derivatives such as poly(γ-benzyl L-glutamate)-beta-cyclodextrin have been used to create spherically shaped nanoparticles with diameters in the 50-70 nm range. nih.gov The formation of these nanoparticles is a robust process, often not requiring a surfactant for stability. nih.gov

In helicogenic solvents, PBLG can form thermoreversible gels at sufficient concentrations. nih.gov The gelation process is driven by the self-assembly of PBLG chains into nanofibers. nih.govresearchgate.net These nanofibers, which consist of hexagonally packed PBLG helices, can entangle and form a three-dimensional network. nih.govresearchgate.net The formation of a self-supporting gel occurs when the concentration of PBLG is high enough for the nanofibers to span the entire volume. nih.gov The gel network is stabilized by branching and rejoining of bundles of these nanofibers. nih.govresearchgate.net

Furthermore, hydrogels with antibacterial properties have been prepared from poly(γ-glutamic acid) nanofibers, demonstrating the versatility of these materials in biomedical applications. nih.gov The ability to form such diverse nanostructures, from micelles and nanoparticles to nanofibers and hydrogels, underscores the rich self-assembly behavior of γ-benzyl-L-glutamic acid-based polymers. nih.govresearchgate.netnih.govnih.gov

| Nanostructure | Formation Method | Typical Size/Dimensions | Key Driving Force |

|---|---|---|---|

| Nanoparticles/Micelles | Nanoprecipitation of amphiphilic block copolymers | ~50-70 nm diameter | Hydrophobic/hydrophilic interactions |

| Nanofibers | Self-assembly in helicogenic solvents | Variable length, composed of packed helices | Supramolecular interactions between polymer chains |

| Hydrogels/Organogels | Entanglement of nanofibers at sufficient concentration | Macroscopic 3D network | Network formation from self-assembled nanofibers |

Mechanical and Thermal Property Investigations in Material Science Research

The highly ordered structures formed by poly(γ-benzyl-L-glutamate) have a profound impact on its mechanical and thermal properties. The rigid α-helical conformation contributes to the stiffness of the material. sigmaaldrich.com This inherent rigidity is a key factor in the viscoelastic properties of PBLG solutions. acs.org

Thermal analysis, such as Differential Scanning Calorimetry (DSC), reveals important transitions in these materials. For instance, in triblock copolymers of PBLG and poly(propylene glycol) (PBLG-PPG-PBLG), a glass transition temperature (Tg) corresponding to the PBLG units can be clearly observed. mdpi.com The thermal properties are also influenced by the secondary structure. The glass transition is manifested by a step in heat capacity and is associated with the relaxation of amorphous segments located between and at the ends of the helically ordered segments. nih.govacs.org

The mechanical properties of materials derived from PBLG can be tailored for specific applications. For example, blending PBLG with polymers like poly(vinyl chloride) or poly(vinyl acetate) can improve the shatter resistance of the resulting plastic. sigmaaldrich.com Furthermore, the development of shape memory polymers based on PBLG, such as the aforementioned PBLG-PPG-PBLG, highlights the potential for creating "smart" materials with tunable mechanical responses. mdpi.comresearchgate.net These shape memory properties are intrinsically linked to the secondary structures (both α-helices and β-sheets) present in the polypeptide. researchgate.net

| Property | Observation/Finding | Underlying Structural Feature |

|---|---|---|

| Mechanical Stiffness | PBLG exhibits inherent rigidity. | Rigid α-helical conformation of the polymer backbone. |

| Viscoelasticity | Solutions of PBLG show distinct viscoelastic behavior. | Rod-like nature of the polymer chains. |

| Thermal Transitions (Tg) | A glass transition temperature is observed, associated with PBLG segments. | Relaxation of amorphous segments between ordered helical domains. |

| Shape Memory Effect | PBLG-based copolymers can exhibit shape memory properties. | Presence and transitions of secondary structures (α-helices and β-sheets). |

| Impact Resistance | Improves shatter resistance when blended with other polymers. | Contribution of the polypeptide structure to the composite material. |

Research Applications and Emerging Paradigms in Material Science and Biochemistry

Biomaterials Research and Scaffold Development

The development of biocompatible and biodegradable materials is a cornerstone of modern biomedical research. Poly(γ-benzyl-L-glutamate) has emerged as a key player in this field, particularly in the fabrication of scaffolds for tissue engineering and matrices for cell culture studies.

Poly(gamma-benzyl-L-glutamate) in Tissue Engineering Scaffolds

Poly(γ-benzyl-L-glutamate) (PBLG) is extensively utilized in the creation of scaffolds designed to support and promote the growth of new tissue. Its appeal stems from its good biocompatibility and biodegradability, which are essential for materials intended for implantation in the body. Researchers have developed various fabrication techniques to create PBLG scaffolds with tailored architectures that mimic the natural extracellular matrix (ECM).

One common method is electrospinning, a technique that produces nanofibrous scaffolds. These scaffolds have a high surface-area-to-volume ratio and interconnected pores, which are conducive to cell attachment, proliferation, and nutrient exchange. The morphology of electrospun PBLG fibers can be controlled by adjusting parameters such as the solvent system, which in turn influences the chain conformation of the polymer from an α-helix to a random coil. For instance, ultrathin nanofibrous membranes of PBLG have been fabricated with thicknesses ranging from 1.7 to 4.5 micrometers.

PBLG-based scaffolds have shown promise in various tissue engineering applications, including bone and nerve regeneration. For bone tissue engineering, novel bimodal porous PBLG scaffolds have been developed with honeycomb-like channels and micropores, achieving a high porosity of 97.4%. These scaffolds have been shown to support the attachment, spread, and proliferation of bone cells (MC3T3-E1). Furthermore, composite scaffolds incorporating bioglass particles into the PBLG matrix have demonstrated enhanced cell viability and the ability to promote osteogenic differentiation. Injectable PBLG microspheres have also been successfully used as scaffolds for bone regeneration in animal models.

In the realm of nerve regeneration, biomimetic PBLG fibrous scaffolds have been explored for corneal nerve regeneration. Three-dimensional scaffolds with aligned fibers were fabricated using electrospinning. In vitro studies with primary mouse trigeminal ganglia cells showed no cytotoxic response and guided neurite growth. The inherent presence of glutamate (B1630785) in the polymer backbone is thought to contribute to neurogenesis.

Shape-memory polymers based on PBLG have also been synthesized, exhibiting a 100% shape recovery rate. These intelligent materials have potential applications in biomedical devices where a change in shape in response to a stimulus is desired.

| Scaffold Type | Fabrication Method | Key Findings | Application Area |

|---|---|---|---|

| Bimodal Porous Scaffold | Biotemplating and in situ polymerization | High porosity (97.4%), honeycomb-like channels, supported bone cell proliferation. | Bone |

| Nanofibrous Scaffold | Electrospinning | Guided neurite growth, no cytotoxicity, potential for corneal nerve regeneration. | Nerve |

| Composite Scaffold (PBLG/Bioglass) | Sintered NaCl templating and polymerization | Enhanced cell viability and osteogenic differentiation. | Bone |

| Injectable Microspheres | - | Supported attachment and osteogenic differentiation of adipose-derived stem cells. | Bone |

| Shape Memory Polymer | Ring-opening polymerization | 100% shape recovery rate, potential for smart biomedical devices. | General |

Design of Biocompatible Matrices for Cell Culture Studies

The properties that make PBLG suitable for in vivo scaffolds also render it an excellent material for creating biocompatible matrices for in vitro cell culture. These matrices provide a more physiologically relevant environment for cells compared to traditional flat plastic surfaces, enabling researchers to study cell behavior in a three-dimensional context. Light-responsive PBLG has been synthesized, which could be used to create dynamic cell culture substrates where material properties can be altered with light. The ability to control the surface properties and structure of PBLG matrices allows for the investigation of cell adhesion, migration, and differentiation in response to specific topographical and chemical cues.

Advanced Polymer Systems for Biosensing and Analytical Research Tools

The ordered, self-assembling nature of poly(γ-benzyl-L-glutamate) has been harnessed for the development of sophisticated biosensors and as a critical component in advanced analytical techniques like NMR spectroscopy.

Utilization in Biosensor Fabrication

The piezoelectric properties of PBLG make it a candidate for use in biosensor fabrication. Piezoelectric materials generate an electrical charge in response to applied mechanical stress. This effect can be exploited to detect binding events at the sensor surface. When PBLG is processed under certain conditions, such as through electrospinning, it can form an α-helical structure. This helical conformation, with its aligned dipole moments, contributes to the material's piezoelectric characteristics.

Research has demonstrated the fabrication of PBLG fibers with permanent piezoelectricity using a cylindrical near-field electrospinning process. The resulting nonwoven fiber fabrics exhibit a high absorption peak corresponding to the α-helix structure, which is crucial for their piezoelectric performance. While the power output of single PBLG fibers is currently modest compared to materials like polyvinylidene fluoride (B91410) (PVDF), its biocompatibility and the potential for functionalization open avenues for its use in biomedical sensors. Furthermore, the development of light-responsive PBLG introduces the possibility of creating biosensors that can be modulated or switched by light.

Application as Chiral Alignment Media in Advanced NMR Spectroscopy

Poly(γ-benzyl-L-glutamate) has found a significant niche application in nuclear magnetic resonance (NMR) spectroscopy as a chiral alignment medium. In solution, the rigid, rod-like α-helical structure of PBLG can form a liquid crystalline phase. When small molecules (analytes) are dissolved in this liquid crystalline phase, they experience a slight degree of ordering, or alignment, with the polymer matrix.

This partial alignment allows for the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which are NMR parameters that are averaged to zero in isotropic solutions. These parameters provide valuable information about the three-dimensional structure and orientation of the analyte molecule. Because PBLG is a chiral polymer, it can differentiate between enantiomers, making it a powerful tool for determining the absolute configuration of chiral molecules.

The versatility of PBLG-based alignment media has been expanded by synthesizing derivatives that are compatible with a wider range of organic solvents, including polar ones like DMSO and acetone (B3395972). This broadens the scope of analytes that can be studied using this technique. The ability to generate stronger alignment than traditional polymeric gels enhances the measurement of small RCSA values, particularly for sp3-hybridized carbons, leading to more accurate structural data.

| NMR Parameter | Role of PBLG | Key Advantage | Reference |

|---|---|---|---|

| Residual Dipolar Couplings (RDCs) | Forms a chiral liquid crystal phase to induce molecular alignment. | Enables differentiation between enantiomers and determination of molecular structure. | |

| Residual Chemical Shift Anisotropies (RCSAs) | Generates a stronger alignment amplitude compared to polymeric gels. | Enhances the accuracy of measurements, especially for proton-deficient compounds. |

Biochemical and Enzymatic Pathway Investigations

While the polymer form, PBLG, is dominant in material science applications, the monomer and its derivatives, such as α,γ-dibenzyl L-glutamate, serve as valuable substrates in biochemical and enzymatic studies. These compounds are particularly useful for screening enzyme activity and investigating the selectivity of biocatalytic reactions.

Research has been conducted on biocatalytic approaches for the synthesis of α-benzyl L-glutamate, a protected amino acid building block. In these studies, derivatives of gamma-benzyl-L-glutamic acid are used as starting materials or intermediates. For example, the γ-selective enzymatic hydrolysis of α,γ-dibenzyl L-glutamate is a key reaction investigated.

A wide range of enzymes, including lipases, esterases, and proteases, have been screened for their ability to selectively hydrolyze the dibenzyl ester. These screenings are crucial for identifying enzymes with the desired regioselectivity—the ability to cleave the ester at the γ-position while leaving the α-position intact, or vice versa. For instance, initial screenings at pH 7 showed that many enzymes favored the formation of γ-benzyl L-glutamate, which was the undesired product. However, by adjusting the reaction conditions, such as lowering the pH to 5, enzymes were identified that preferentially produced the desired α-benzyl L-glutamate.

These types of investigations are fundamental to the field of biocatalysis, where enzymes are used as catalysts for chemical synthesis. The use of substrates like α,γ-dibenzyl L-glutamate allows researchers to:

Screen for Novel Enzyme Activities: Discover new enzymes or new activities in known enzymes.

Probe Enzyme Selectivity: Understand the factors that govern whether an enzyme acts on the α- or γ-position of the glutamate molecule.

Optimize Reaction Conditions: Determine the optimal pH, temperature, and solvent conditions for a specific enzymatic transformation.

For example, studies have shown that glutaminases and asparaginases can be screened for the γ-selective hydrolysis of α-benzyl L-glutamine, a related derivative. These experiments help to elucidate the substrate specificity of these enzymes and their potential for use in synthetic organic chemistry. The findings from such research contribute to the development of greener, more efficient enzymatic pathways for producing valuable chiral compounds.

Role in Glutamate Metabolism Research in Model Systems

Glutamate is a central molecule in cellular metabolism and the primary excitatory neurotransmitter in the central nervous system. nih.govnih.gov Studying its precise roles can be challenging due to its ubiquitous nature. This compound serves as a crucial research tool, primarily as a "caged" form of L-glutamic acid. nih.gov The benzyl (B1604629) group effectively masks the gamma-carboxyl group, rendering the molecule biologically inert in certain contexts until the protecting group is intentionally removed. nih.gov

This "caged" strategy allows researchers to introduce a latent source of glutamic acid into biological systems, such as bacterial or mammalian cell cultures, with spatiotemporal control. nih.gov For instance, L-glutamic acid γ-benzyl ester (BnE) has been genetically incorporated into proteins in model organisms like E. coli and in mammalian cells. nih.gov The ester bond is relatively stable within the cellular environment but can be cleaved under specific conditions, such as alkaline hydrolysis (e.g., incubation in a pH 11 buffer), to release free L-glutamic acid. nih.gov

This approach has been successfully employed to:

Control Protein Expression: By replacing a critical glutamate residue in a cytotoxic protein with its gamma-benzyl ester, the protein can be expressed in a non-toxic form. The subsequent removal of the benzyl group restores the protein's function, allowing researchers to study the effects of its activation at a desired time point. nih.gov

Investigate Post-Translational Modifications: The benzyl ester can be used as a chemical handle. After its incorporation into a protein, it can be chemically converted into other functional groups like hydroxamic acid or acyl hydrazide. This has been used to create histone variants with site-specific glutamine methylation, providing a powerful tool to study novel epigenetic marks. nih.gov

By providing a method to control the availability of glutamic acid, the gamma-benzyl ester derivative allows for detailed investigation of its role in metabolic pathways, enzyme activity, and protein function within various model systems. nih.govchemimpex.com

Enzymatic Synthesis and Biotransformations for Novel Derivatives

The selective modification of L-glutamic acid is a significant challenge due to its two carboxylic acid groups (α and γ). Biocatalysis, using enzymes to perform specific chemical reactions, offers a powerful and precise alternative to traditional chemical methods for synthesizing derivatives like this compound. frontiersin.org

Enzymes, particularly lipases and esterases, can be used for the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate to produce the desired gamma-monoester. frontiersin.org This biotransformation is highly dependent on reaction conditions such as pH. For example, in one study, an initial screening of 128 enzymes at pH 7 showed activity but yielded the undesired α-ester. However, by lowering the pH to approximately 5, a number of enzymes were identified that produced relevant yields of the desired γ-benzyl L-glutamate alongside the α-isomer. frontiersin.orgresearchgate.net

The table below summarizes the findings from an aqueous screening of various lipases and esterases for the hydrolysis of dibenzyl L-glutamate at pH 5.0, demonstrating the feasibility of producing this compound through enzymatic routes. frontiersin.orgresearchgate.net

| Enzyme ID | Enzyme Source | γ-benzyl L-glutamate Yield (%) | α-benzyl L-glutamate Yield (%) |

|---|---|---|---|

| PLE-4 | Recombinant E. coli | 16 | 64 |

| PLE-10 | Recombinant E. coli | 47 | 31 |

| PLE-11 | Recombinant E. coli | 49 | 27 |

| PLE-15 | Recombinant E. coli | 57 | 11 |

| Lipase L-6 | - | 54 | 13 |

Beyond its synthesis, this compound is a critical building block for the biotransformation and synthesis of more complex molecules. It is used in the stepwise chemical synthesis of oligo-gamma-L-glutamate chains, which are then attached to other molecules to create novel derivatives, such as analogs of the anticancer drug methotrexate. nih.gov In these syntheses, the benzyl group serves as a protecting group that can be cleanly removed in a final step, a process crucial for creating complex peptide-based compounds. nih.gov

Development of Intelligent and Responsive Polymeric Materials for Research

This compound is a key monomer in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a polypeptide that serves as a versatile platform for creating "intelligent" or "responsive" materials. sigmaaldrich.comsigmaaldrich.com These materials can change their physical or chemical properties in response to external stimuli, making them invaluable for research in drug delivery, tissue engineering, and biosensing. chemicalbook.comresearchgate.net

The polymerization of the N-carboxyanhydride (NCA) derivative of this compound allows for the creation of well-defined polypeptides. nih.govrsc.org The resulting PBLG polymer can then be used to fabricate a variety of advanced materials:

Stimuli-Responsive Polymers: PBLG and its copolymers have been engineered to respond to various triggers.

Light-Responsive: By incorporating photosensitive molecules like azobenzene (B91143), PBLG can be synthesized to act as a "photo-switch," where its conformation can be reversibly altered by exposure to specific wavelengths of light.

pH and Temperature-Responsive: Diblock copolymers based on poly(L-glutamic acid) (obtained by de-benzylation of PBLG) can be designed to be sensitive to changes in pH and temperature, enabling the controlled release of encapsulated molecules. sigmaaldrich.com

Functional Nanoparticles for Research: PBLG is frequently used to prepare nanoparticles for targeted drug delivery and imaging applications. nih.gov Its derivatives can be synthesized to include various functionalities:

Surface Hydrophilization: Incorporating polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic surface that can help nanoparticles evade the immune system. researchgate.netnih.gov

Fluorescence Imaging: Attaching fluorescent molecules like fluorescein (B123965) isothiocyanate (FITC) allows for the tracking and visualization of the nanoparticles in biological systems. nih.gov

Targeted Delivery: Molecules such as biotin (B1667282) can be incorporated onto the nanoparticle surface. This allows for the subsequent attachment of targeting ligands (via the strong avidin-biotin interaction), enabling the nanoparticles to specifically bind to certain cells or tissues for research purposes. nih.gov

The table below provides examples of responsive polymeric materials derived from this compound and their research applications.

| Polymer System | Stimulus | Research Application |

|---|---|---|

| Azobenzene-initiated PBLG | Light (UV/Visible) | Development of photo-switchable materials |

| Poly(L-glutamic acid)-based diblock copolymers | pH, Temperature | Controlled release studies for drug delivery systems sigmaaldrich.com |

| PBLG-PEG composite nanoparticles | - (Structural) | Creating "stealth" nanoparticles for biodistribution studies researchgate.netnih.gov |

| Biotinylated PBLG nanoparticles | - (Functional) | Platform for developing actively targeted delivery systems nih.gov |

Through these applications, this compound proves to be a fundamental component in the creation of advanced polymeric materials that are driving innovation in biochemistry and materials science.

Future Directions and Interdisciplinary Research Frontiers

Innovations in Green Chemistry for Synthesis

Traditional synthesis routes for γ-benzyl-L-glutamate and its subsequent polymerization often rely on harsh chemicals and complex protection/deprotection steps, presenting environmental and safety concerns. For instance, the synthesis of the N-carboxyanhydride (NCA) monomer frequently involves hazardous reagents like phosgene (B1210022) or triphosgene (B27547). Consequently, the development of green and sustainable synthetic methodologies is a paramount goal for future research.

A significant area of innovation lies in biocatalysis and enzymatic synthesis, which offer milder reaction conditions, high selectivity, and reduced environmental impact. Research has demonstrated several biocatalytic strategies for producing protected amino acid building blocks. One promising approach involves the enzymatic mono-benzylesterification of N-Boc L-glutamic acid using proteases, which can achieve high yields. Other explored biocatalytic routes include the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate using lipases or esterases, the selective amide hydrolysis of α-benzyl L-glutamine, and the selective lactam hydrolysis of alpha-benzyl L-pyroglutamate.

These enzymatic methods can offer high selectivity for one of the carboxylic acid groups, which is a significant challenge in traditional chemical synthesis. The table below summarizes key findings from biocatalytic route scouting for a related compound, α-benzyl L-glutamate, highlighting the potential of enzymes in achieving selective synthesis.

Table 1: Biocatalytic Approaches for Selective Benzyl (B1604629) L-Glutamate Synthesis

| Biocatalytic Route | Enzyme Type | Key Finding | Reported Yield |

|---|---|---|---|

| γ-selective hydrolysis of dibenzyl L-glutamate | Lipase/Esterase (e.g., PLE-4) | Enzyme PLE-4 favored the formation of the desired α-benzyl L-glutamate over the γ-isomer. | Up to 64% |

| γ-amide hydrolysis of α-benzyl L-glutamine | Glutaminase | Identified enzymes that yielded the α-benzyl L-glutamate product. | Up to 3.8% |

| α-selective benzyl esterification of N-Boc L-glutamic acid | Protease (e.g., Alcalase) | Achieved high yield for mono-benzylesterification. | 81% |

Future research will likely focus on optimizing these enzymatic processes, discovering new and more efficient enzymes, and applying these green principles to the direct polymerization of γ-benzyl-L-glutamic acid, thereby creating a more sustainable lifecycle for PBLG-based materials.

Computational Modeling and Theoretical Studies in Polymer Design

Computational modeling and theoretical studies are becoming indispensable tools for predicting and understanding the behavior of polymers, thereby guiding the rational design of new materials. For poly(γ-benzyl-L-glutamate), which is known for its ability to form rigid α-helical structures, molecular dynamics (MD) simulations provide profound insights into its conformational dynamics, self-assembly, and interactions with solvents.

All-atom MD simulations are employed to study the early stages of PBLG aggregation, helping to rationalize how changes in molecular structure influence the resulting supramolecular polymorphism. These simulations can quantify the driving forces for self-assembly, such as hydrophobic interactions, and can predict how the polymer chains will organize themselves in different environments.

Furthermore, computational studies are used to investigate the conformation of the flexible side chains that flank the rigid α-helical backbone of PBLG. Understanding the orientational order of both the backbone and the side chains is crucial, as it dictates the liquid-crystalline behavior and the macroscopic properties of the material. Simulations can also model the helix-coil transitions that occur in response to changes in solvent composition. By predicting how PBLG chains behave at the molecular level, researchers can better design polymers with specific mechanical, thermal, and self-assembly properties for targeted applications.

Table 2: Applications of Computational Modeling in PBLG Research

| Modeling Technique | Research Focus | Key Insights |

|---|---|---|

| All-Atom Molecular Dynamics (MD) | Self-assembly and aggregation | Identifies key molecular properties driving supramolecular polymorphism and the balance between peptide-peptide and peptide-solvent interactions. |

| Coarse-Grained MD Simulations | Structure formation in thin films | Reveals mechanisms of structure formation in Langmuir peptide films. |

| Molecular Dynamics (MD) | Chain conformation in solvents | Studies the orientational order of the α-helical backbone and flexible side chains in various solvents like dimethylformamide. |

Integration with Advanced Manufacturing Techniques (e.g., 3D printing, electrospinning)

The unique properties of PBLG, particularly its ability to form ordered structures and its biocompatibility, make it an excellent candidate for use in advanced manufacturing techniques like 3D printing and electrospinning. These technologies allow for the fabrication of complex, three-dimensional scaffolds that are essential for applications in tissue engineering and regenerative medicine.

Electrospinning is a widely used technique to produce nanofibrous membranes from PBLG. The process involves applying a high voltage to a polymer solution, which results in the formation of a liquid jet that elongates and solidifies into nanofibers. These nanofibrous scaffolds mimic the architecture of the natural extracellular matrix (ECM), providing an ideal environment for cell adhesion, proliferation, and differentiation. Research has shown that the conformation of PBLG in the pre-spun solution (α-helix vs. random coil) significantly impacts the morphology and diameter of the resulting electrospun fibers. For instance, an α-helical conformation tends to produce thicker fibers, while a random coil conformation leads to thinner, more uniform fibers.

3D Printing , or additive manufacturing, offers precise control over the design of scaffolds with defined pore sizes, shapes, and interconnectivity. While direct 3D printing of PBLG is an emerging area, its properties are highly suitable for creating scaffolds for tissue regeneration. Composite scaffolds, which combine the mechanical strength and biocompatibility of polymers like PBLG with other materials, can be engineered to meet the specific requirements of different tissues. The integration of PBLG into 3D-printed structures could lead to the development of advanced scaffolds for bone, cartilage, and neural tissue engineering.

Table 3: Advanced Manufacturing with PBLG

| Technique | PBLG Application | Key Advantages | Research Findings |

|---|---|---|---|

| Electrospinning | Fabrication of nanofibrous membranes and scaffolds. | Mimics natural ECM, high surface-area-to-volume ratio. | Fiber diameter and morphology can be controlled by adjusting the pre-spun PBLG chain conformation. |

| 3D Printing (Additive Manufacturing) | Development of complex, porous scaffolds for tissue engineering. | Precise control over scaffold architecture, customizable designs. | Used to create scaffolds with mathematically defined curvatures to mimic native tissue shapes. |

Exploration of Novel Stimuli-Responsive Systems

"Smart" polymers that can respond to external stimuli such as changes in pH, temperature, or light are at the cutting edge of materials science, with significant potential in drug delivery and biotechnology. Poly(γ-benzyl-L-glutamate) serves as a versatile platform for creating such stimuli-responsive systems.

pH- and Temperature-Responsive Hydrogels: Researchers have synthesized polypeptide block copolymers incorporating PBLG that exhibit both pH- and temperature-induced sol-to-gel transition behavior. These injectable hydrogels can be loaded with therapeutic proteins and administered as a liquid, which then forms a stable gel depot inside the body at physiological pH and temperature. This system allows for the sustained and controlled release of the therapeutic agent over an extended period.

Light-Responsive Polymers: By incorporating photo-switchable molecules like azobenzene (B91143) into the polymer structure, light-responsive PBLG has been developed. These materials can undergo reversible trans-cis isomerization when exposed to specific wavelengths of light (e.g., UV or blue light). This photo-switching capability can be harnessed to remotely control the properties of the material, opening up applications in optical data storage, molecular switches, and controlled-release systems triggered by light.